Ethyl 6-bromo-1-methoxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1-methoxy-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 1st position, and an ethyl ester group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-1-methoxy-2-naphthoate can be synthesized through a multi-step process involving the bromination of naphthalene derivatives followed by esterification and methoxylation. One common method involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then esterified with ethyl alcohol in the presence of an acid catalyst to form ethyl 6-bromo-2-naphthoate. The final step involves the methoxylation of the compound using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-methoxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthoic acids or reduction to form naphthalenes.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for Finkelstein reaction) and organometallic reagents for Suzuki-Miyaura coupling.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted naphthoates.
Oxidation: Formation of 6-bromo-1-methoxy-2-naphthoic acid.
Reduction: Formation of 6-bromo-1-methoxy-2-naphthalene.
Scientific Research Applications
Ethyl 6-bromo-1-methoxy-2-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-methoxy-2-naphthoate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Bromo-6-methoxynaphthalene: Lacks the ester group, making it less reactive in esterification reactions.
Uniqueness
Ethyl 6-bromo-1-methoxy-2-naphthoate is unique due to the combination of its bromine, methoxy, and ethyl ester groups, which provide a versatile platform for various chemical transformations and applications. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C14H13BrO3 |
---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
ethyl 6-bromo-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-3-18-14(16)12-6-4-9-8-10(15)5-7-11(9)13(12)17-2/h4-8H,3H2,1-2H3 |
InChI Key |
FAKXXELXVYXPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.